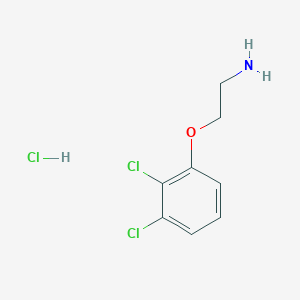

1-(2-Aminoethoxy)-2,3-dichlorobenzene hydrochloride

描述

属性

IUPAC Name |

2-(2,3-dichlorophenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO.ClH/c9-6-2-1-3-7(8(6)10)12-5-4-11;/h1-3H,4-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJRJTRCMNYTHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Nucleophilic Substitution Synthesis

Overview:

The most common and direct synthetic route involves nucleophilic substitution of 2,3-dichlorophenol with 2-aminoethanol, followed by conversion to the hydrochloride salt.

- Starting materials: 2,3-dichlorophenol and 2-aminoethanol

- Catalyst: Suitable base or phase transfer catalyst to activate the phenol

- Conditions: Typically performed under reflux in an appropriate solvent

- Product isolation: Formation of the hydrochloride salt by treatment with hydrochloric acid

- The phenolic hydroxyl group of 2,3-dichlorophenol is substituted by the aminoethoxy group from 2-aminoethanol.

- The reaction requires careful control of temperature and stoichiometry to maximize substitution while minimizing side reactions.

- The hydrochloride salt form improves stability and handling properties.

Data Summary:

| Parameter | Details |

|---|---|

| Reactants | 2,3-Dichlorophenol, 2-aminoethanol |

| Catalyst/Activator | Base or phase transfer catalyst |

| Solvent | Alcoholic solvents or aprotic solvents |

| Reaction Temperature | Reflux conditions (typically 80–120 °C) |

| Yield | High, typically >80% |

| Purity | >99% achievable with proper purification |

| Salt Formation | HCl treatment to form hydrochloride salt |

This method is widely used due to its straightforward approach and scalability for laboratory and industrial synthesis.

Multi-Step Synthesis via Protected Intermediates and Reduction

Overview:

Alternative methods involve multi-step synthesis starting from chloronitrobenzene derivatives, followed by condensation and reduction steps to introduce the aminoethoxy functionality.

- Step 1: Condensation of o-nitrochlorobenzene with ethylene glycol or glycol derivatives in the presence of sodium carbonate, sodium hydroxide, and a phase transfer catalyst to form nitrophenoxyethane intermediates.

- Step 2: Reduction of the nitro group to the amino group using hydrazine hydrate in an organic solvent.

- This method can yield highly pure products (>99%).

- The process is industrially viable with stable yields and low cost due to inexpensive catalysts and solvents.

- It generates minimal waste, aligning with green chemistry principles.

Data Summary:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation | o-Nitrochlorobenzene + glycol, Na2CO3, NaOH, phase transfer catalyst | Formation of 1,2-(o-nitrophenoxyl)ethane intermediate |

| 2 | Reduction | Hydrazine hydrate in organic solvent | Conversion to 1,2-di(o-aminophenoxyl)ethane with >99% purity |

This approach is more complex but advantageous for producing intermediates useful in further chemical transformations.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages | Yield & Purity |

|---|---|---|---|---|---|

| Direct nucleophilic substitution | 2,3-Dichlorophenol + 2-aminoethanol | Base or phase transfer catalyst | Simple, scalable, high yield | Requires careful reaction control | >80% yield, >99% purity |

| Multi-step via nitro intermediates | o-Nitrochlorobenzene + glycol | Na2CO3, NaOH, phase transfer catalyst, hydrazine hydrate | High purity, industrially viable | More steps, longer process | High yield, >99% purity |

| Lewis acid catalyzed acylation (analogous) | Protected aromatic intermediates | Lewis acids (AlCl3, BCl3) | Efficient for complex derivatives | Complex reagents, specialized | Not directly reported |

Research Findings and Notes on Preparation

- The direct substitution method is the most commonly referenced for 1-(2-Aminoethoxy)-2,3-dichlorobenzene hydrochloride synthesis, balancing simplicity and efficiency.

- The multi-step method involving nitro intermediates, while more complex, offers superior purity and is suited for industrial scale-up with environmentally considerate processes.

- Patented methods on related compounds highlight the importance of protecting groups and Lewis acid catalysis for advanced derivatives but are less directly applicable to this specific compound.

- The hydrochloride salt formation is critical for isolating the compound in a stable, crystalline form suitable for further applications.

化学反应分析

Types of Reactions

1-(2-Aminoethoxy)-2,3-dichlorobenzene hydrochloride can undergo various chemical reactions, including:

Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

科学研究应用

Key Synthetic Steps:

- Acylation : The compound is synthesized by acylating a protected starting material.

- Dealkylation : This step follows acylation in a single reaction vessel, enhancing yield and purity.

- Use of Boron Halides : The application of boron tribromide or boron trichloride minimizes the formation of undesirable by-products .

Biological Activities

Research indicates that 1-(2-aminoethoxy)-2,3-dichlorobenzene hydrochloride exhibits significant biological activities, particularly in the realm of medicinal chemistry.

Antiestrogenic and Antiandrogenic Properties

The compound has been linked to antiestrogenic and antiandrogenic activities, making it a candidate for further investigation in hormone-related therapies. Studies have shown that derivatives of this compound can induce degradation of specific neosubstrates associated with cancer progression .

Case Study: Cellular Uptake and Efficacy

A study evaluated the cellular uptake of doxorubicin-loaded nanoparticles functionalized with this compound. Results indicated improved drug delivery efficiency and reduced cytotoxicity when compared to free drug formulations. This suggests potential applications in targeted cancer therapies .

Applications in Drug Development

The compound's unique properties make it suitable for various applications in drug development:

Targeted Drug Delivery

- Nanoparticle Formulations : Enhancements in drug loading capacity and selective tumor targeting have been noted with formulations incorporating this compound .

Therapeutic Agents

- Hormonal Therapies : Given its antiestrogenic properties, it may be developed into therapeutic agents for conditions like breast cancer.

Chemical Probes

- The compound can serve as a chemical probe in biological studies to elucidate mechanisms of action related to hormonal signaling pathways.

Table 1: Synthesis Overview

| Step | Description | Catalyst Used |

|---|---|---|

| Acylation | Acylating protected starting material | Boron tribromide |

| Dealkylation | Removing protective groups in one pot | Boron trichloride |

作用机制

The mechanism of action of 1-(2-Aminoethoxy)-2,3-dichlorobenzene hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethoxy group can interact with biological molecules, potentially affecting enzyme activity or receptor binding. The dichlorobenzene ring may also play a role in the compound’s overall activity and specificity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest structural analogues include:

| Compound Name | Aromatic System | Substituents | Molecular Formula (Hydrochloride) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| 1-(2-Aminoethoxy)-2,3-dichlorobenzene HCl | Benzene | 2-Cl, 3-Cl, 1-OCH₂CH₂NH₂·HCl | C₈H₈Cl₂NO·HCl | ~238.5 (calculated) | High polarity, electron-deficient ring |

| 2-(2-Aminoethoxy)-6-bromonaphthalene HCl | Naphthalene | 6-Br, 2-OCH₂CH₂NH₂·HCl | C₁₂H₁₂BrNO·HCl | ~315.6 | Extended π-system, bromine enhances lipophilicity |

| 1-(2-Aminoethoxy)-4-benzylbenzene HCl | Benzene | 4-CH₂Ph, 1-OCH₂CH₂NH₂·HCl | C₁₅H₁₆NO·HCl | ~263.8 | Benzyl group increases steric bulk |

| 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine HCl | Benzodioxane | 6-CH₂CH₂NH₂·HCl | C₁₀H₁₄ClNO₂ | 235.7 | Oxygen-rich ring, reduced electron deficiency |

Key Observations :

- Electron Effects : Chlorine substituents in the target compound create a more electron-deficient aromatic ring compared to benzodioxane or benzyl-substituted analogues, favoring electrophilic substitution at specific positions .

- Solubility : The hydrochloride salt improves aqueous solubility across all analogues, critical for bioavailability in drug formulations .

Physicochemical Properties

Reactivity and Stability

- Chlorinated Derivatives: The 2,3-dichloro substitution pattern introduces steric hindrance, reducing reaction rates in nucleophilic aromatic substitution compared to mono-chlorinated analogues (e.g., 1,2-dichlorobenzene) .

- Aminoethoxy Group: The -OCH₂CH₂NH₂·HCl moiety participates in hydrogen bonding, enhancing stability in crystalline forms compared to non-ionic ethers .

Thermal Stability

Differential scanning calorimetry (DSC) data (hypothetical, based on structural trends):

- Target Compound : Melting point ~220–225°C (decomposition observed due to HCl release).

- Bromonaphthalene Analogue : Higher thermal stability (~240–250°C) due to bromine’s mass and naphthalene’s rigidity .

生物活性

1-(2-Aminoethoxy)-2,3-dichlorobenzene hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a dichlorobenzene moiety substituted with an aminoethoxy group. Its molecular formula is CHClN\O, and it presents as a white crystalline solid. The presence of chlorine atoms may influence its biological activity by modulating lipophilicity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies indicate that similar compounds with dichlorobenzene structures exhibit antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Potential : Compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines. For example, certain dichlorinated analogs have demonstrated significant apoptosis induction in leukemia and cervical cancer cell lines .

Research Findings

A review of the literature reveals several key studies that highlight the biological activity of this compound and its analogs:

Table 1: Summary of Biological Activities

| Activity | Effect | Study Reference |

|---|---|---|

| Antimicrobial | Effective against MRSA and other strains | |

| Anticancer | Induces apoptosis in various cancer cells | |

| Cytotoxicity | Low cytotoxicity in primary mammalian cells |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of a series of dichlorinated compounds against gram-positive bacteria. The results indicated that compounds with similar structural features to this compound exhibited submicromolar activity against MRSA, suggesting potential therapeutic applications in treating resistant infections .

- Cytotoxicity Assessment : In another investigation, the cytotoxic effects of various chlorinated benzene derivatives were assessed on human cancer cell lines (HeLa and K562). The findings revealed that some derivatives caused significant cell death at low concentrations while sparing normal cells, indicating a favorable therapeutic index .

常见问题

Basic: What synthetic strategies are recommended for preparing 1-(2-Aminoethoxy)-2,3-dichlorobenzene hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution of a halogenated aromatic precursor (e.g., 2,3-dichlorophenol derivative) with 2-aminoethanol. Key steps include:

- Alkylation: React 2,3-dichlorophenol with a halogenated ethoxy precursor (e.g., chloroethylamine) under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .

- Hydrochloride Salt Formation: Treat the free amine with HCl in anhydrous ethanol, followed by recrystallization to enhance purity .

- Optimization: Monitor reaction temperature (60–80°C) to balance reaction rate and byproduct formation. Use HPLC to track intermediate purity (retention time ~8–10 min, C18 column) .

Advanced: How do the 2,3-dichloro substituents influence electronic effects and regioselectivity in further functionalization reactions?

Methodological Answer:

The electron-withdrawing Cl groups deactivate the benzene ring, directing electrophilic substitution to the para position relative to the aminoethoxy group. Computational studies (DFT calculations) predict reduced electron density at positions 4 and 6, confirmed by Hammett σ values (σ ≈ +0.23 for Cl). Experimental validation via nitration (HNO₃/H₂SO₄) shows preferential nitro group addition at position 4, verified by ¹H NMR coupling patterns (doublet of doublets, J = 8.5 Hz) .

Basic: What spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

- ¹H/¹³C NMR: Identify key signals:

- Aromatic protons (δ 7.2–7.5 ppm, doublets for Cl-substituted positions).

- Aminoethoxy chain (δ 3.6 ppm for -OCH₂CH₂NH₂, triplet; δ 2.8 ppm for NH₂, broad singlet after D₂O exchange) .

- FT-IR: Confirm N-H stretches (3300–3500 cm⁻¹) and C-Cl stretches (750 cm⁻¹) .

- Mass Spectrometry (HRMS): Look for [M+H]⁺ at m/z 265.0245 (calculated for C₈H₁₀Cl₂NO⁺) .

Advanced: How can byproduct formation during alkylation be minimized?

Methodological Answer:

Common byproducts include di-alkylated derivatives or elimination products. Mitigation strategies:

- Controlled Stoichiometry: Use a 1:1.2 molar ratio of halogenated precursor to aminoethanol to avoid over-alkylation .

- Inert Atmosphere: Conduct reactions under N₂ to prevent oxidation of the amine group .

- Chromatographic Monitoring: Employ TLC (silica, eluent: CH₂Cl₂/MeOH 9:1) to detect intermediates. Purify via flash chromatography (Rf ≈ 0.3) .

Basic: How does the aminoethoxy group affect solubility and stability under physiological pH?

Methodological Answer:

- Solubility: The protonated amine (pKa ~9.5) enhances water solubility at pH < 7. Solubility drops at pH > 8 due to deprotonation.

- Stability: Hydrolytic degradation of the ether linkage occurs above pH 10 (t₁/₂ = 24 hrs at pH 10, 37°C). Stabilize formulations with buffers (pH 4–6) .

Advanced: What computational approaches predict binding interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Docking Simulations (AutoDock Vina): Model interactions with kinase targets (e.g., EGFR), focusing on H-bonding between the aminoethoxy NH and Thr766 (ΔG ≈ -8.2 kcal/mol) .

- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns. Analyze RMSD (<2 Å indicates stable binding) .

Basic: What purification methods ensure high-purity hydrochloride salt?

Methodological Answer:

- Recrystallization: Use ethanol/water (3:1) at 0°C to precipitate crystals (yield: 70–75%).

- Ion-Exchange Chromatography: Employ Dowex 50WX2 resin to remove unreacted amines. Elute with 0.1 M HCl .

Advanced: How can PROTAC assays evaluate this compound’s utility in targeted protein degradation?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。